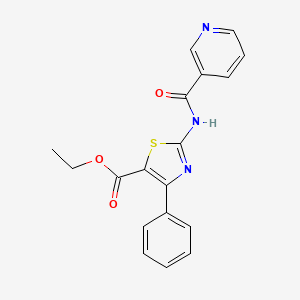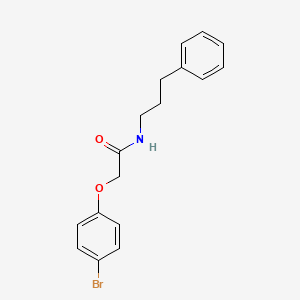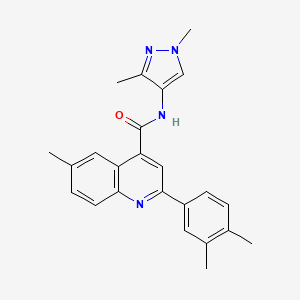![molecular formula C22H17BrN2O2S B4804847 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4804847.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide
Descripción general
Descripción
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole moiety linked to a phenyl ring, which is further substituted with bromine and ethoxy groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring . The resulting benzothiazole derivative is then subjected to further functionalization to introduce the phenyl, bromine, and ethoxy groups. Industrial production methods may involve the use of microwave irradiation or other advanced techniques to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide involves its interaction with specific molecular targets in biological systems. The benzothiazole moiety is known to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interact with DNA or proteins in cancer cells, inducing apoptosis or inhibiting cell proliferation .
Comparación Con Compuestos Similares
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide can be compared with other benzothiazole derivatives, such as:
2-arylbenzothiazoles: These compounds share the benzothiazole core but differ in the substituents attached to the phenyl ring.
N-(1,3-benzothiazol-2-yl)-arylamides: These derivatives have shown promising antibacterial activity and are structurally similar to the compound .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2S/c1-2-27-19-12-11-14(13-16(19)23)21(26)24-17-8-4-3-7-15(17)22-25-18-9-5-6-10-20(18)28-22/h3-13H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHHNEDNFQXDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-fluorophenoxy)methyl]-N-(4-phenoxyphenyl)-2-furamide](/img/structure/B4804764.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4804772.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4804781.png)
![ethyl [2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4804794.png)
![2-[4-[(Z)-[2,4,6-trioxo-1-[3-(trifluoromethyl)phenyl]-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4804801.png)


![N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B4804816.png)

![N~2~-methyl-N~1~-(2,4,5-trichlorophenyl)-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide](/img/structure/B4804825.png)


![N~1~-ALLYL-2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE](/img/structure/B4804851.png)
![(2-ETHOXY-1-NAPHTHYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4804867.png)
